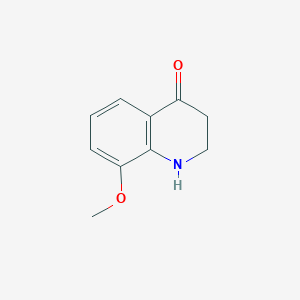

2,3-dihydro-8-methoxy-4(1H)-Quinolinone

Description

Structural Significance and Research Interest of Quinolinones and Dihydroquinolinones

The 4(1H)-quinolinone scaffold, a bicyclic aromatic system, and its reduced form, 2,3-dihydro-4(1H)-quinolinone, are considered privileged structures in drug discovery. This designation stems from their ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. The structural rigidity and the presence of hydrogen bond donors and acceptors in these molecules contribute to their potent biological activities.

The research interest in these scaffolds is driven by their presence in numerous biologically active compounds. Derivatives of 4(1H)-quinolinone and 2,3-dihydro-4(1H)-quinolinone have been investigated for a range of therapeutic applications, as detailed in the table below.

| Therapeutic Area | Biological Activity of Quinolinone and Dihydroquinolinone Derivatives |

| Oncology | Cytotoxic effects against various cancer cell lines. mdpi.comnih.gov |

| Infectious Diseases | Antibacterial and antifungal properties. nih.gov |

| Neurological Disorders | Potential treatments for conditions like Alzheimer's disease. nih.gov |

| Cardiovascular Health | Investigated for the treatment of high blood pressure. nih.gov |

| Pain Management | Explored for their analgesic properties. nih.gov |

The synthesis of these scaffolds is a dynamic area of research, with numerous methods being developed to create diverse libraries of compounds for biological screening. nih.gov These synthetic strategies often focus on efficiency, atom economy, and the ability to introduce a variety of substituents to explore structure-activity relationships.

Scope and Relevance of 2,3-dihydro-8-methoxy-4(1H)-Quinolinone in Contemporary Chemical and Biological Research

While the broader 2,3-dihydro-4(1H)-quinolinone scaffold is the subject of extensive research, detailed studies focusing specifically on this compound are more limited in publicly available scientific literature. However, its relevance can be understood in the context of the broader class of methoxy-substituted quinolinone derivatives, which have shown significant biological activities.

The methoxy (B1213986) group at the 8-position of the quinolinone ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. Research on related 8-methoxy quinoline (B57606) and quinazolinone derivatives has demonstrated their potential as cytotoxic agents targeting signaling pathways implicated in cancer. nih.govsemanticscholar.org For instance, certain 8-methoxyquinazoline (B3282709) derivatives have been synthesized and evaluated for their potential to disrupt the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer. nih.govsemanticscholar.org

Given the established biological importance of the 2,3-dihydro-4(1H)-quinolinone core and the demonstrated impact of the 8-methoxy substituent in related heterocyclic systems, this compound is a compound of interest as a potential synthetic intermediate for the development of novel therapeutic agents. Its chemical structure provides a foundation for further functionalization to create a diverse range of derivatives for biological evaluation. The table below outlines the key characteristics of this compound based on available data.

| Property | Description |

| Molecular Formula | C10H11NO2 |

| Scaffold | 2,3-Dihydro-4(1H)-Quinolinone |

| Key Substituent | 8-Methoxy group |

| Potential Research Relevance | Intermediate in the synthesis of more complex, biologically active molecules. |

| Related Compound Activity | Derivatives of 8-methoxyquinolines and quinazolinones have shown cytotoxic and anticancer potential. mdpi.comnih.govnih.govsemanticscholar.org |

Further dedicated research into the synthesis, characterization, and biological evaluation of this compound is necessary to fully elucidate its specific properties and potential applications in contemporary chemical and biological research.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-4,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWIYWPNRFBRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70487460 | |

| Record name | 5-METHOXY-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3835-23-2 | |

| Record name | 5-METHOXY-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70487460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dihydro 4 1h Quinolinones and 8 Methoxy Derivatives

Classical and Established Cyclization Reactions in Quinolinone Synthesis

Traditional methods for the construction of the quinolinone core have long been the foundation of heterocyclic chemistry. These reactions typically involve the cyclization of appropriately substituted aniline (B41778) precursors and have been refined over many decades.

Conrad–Limpach Synthesis and its Variants

The Conrad–Limpach synthesis is a cornerstone method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolinones. The reaction involves the condensation of an aniline with a β-ketoester. mdpi.comchemspider.com For the synthesis of an 8-methoxy substituted quinolinone, 2-methoxyaniline would serve as the starting material.

The initial step is the reaction of 2-methoxyaniline with a β-ketoester, such as ethyl acetoacetate, typically under acidic conditions, to form a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C) leads to the formation of the corresponding 4-hydroxyquinoline (B1666331). mdpi.comnih.gov The use of a high-boiling inert solvent like mineral oil or diphenyl ether can significantly improve the yield of the cyclization step. mdpi.com While this method traditionally yields the unsaturated quinolin-4-one, subsequent reduction of the C2-C3 double bond would be necessary to obtain the desired 2,3-dihydro-8-methoxy-4(1H)-quinolinone.

A variation of this reaction, the Knorr quinoline (B57606) synthesis, can lead to the formation of 2-hydroxyquinolines if the reaction conditions are altered to favor the initial formation of a β-ketoanilide. mdpi.com

Gould–Jacobs Methodologies

The Gould-Jacobs reaction is another powerful tool for the synthesis of 4-hydroxyquinoline derivatives. wikipedia.orgwikipedia.org This multi-step sequence begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). wikipedia.orgablelab.eu In the context of synthesizing the target molecule, 2-methoxyaniline would be reacted with EMME to form an anilinomethylenemalonate intermediate.

This intermediate then undergoes thermal cyclization, often at high temperatures, to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis of the ester group followed by decarboxylation affords the 4-hydroxyquinoline. wikipedia.org Similar to the Conrad-Limpach synthesis, the Gould-Jacobs reaction typically produces the unsaturated quinolin-4-one ring system. Therefore, a subsequent reduction step would be required to yield this compound. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups, such as the methoxy (B1213986) group at the ortho position (which would lead to the 8-methoxy product). wikipedia.org

| Reagent 1 | Reagent 2 | Key Intermediate | Product Type | Ref. |

| 2-Methoxyaniline | Ethyl acetoacetate | β-Aminoacrylate | 4-Hydroxyquinoline | mdpi.com |

| 2-Methoxyaniline | Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate | 4-Hydroxy-3-carboalkoxyquinoline | wikipedia.orgablelab.eu |

Dieckmann's Condensation Approaches

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a key step in the formation of five- or six-membered rings. wikipedia.orgnih.gov While not a direct method for quinolinone synthesis from anilines, it can be a crucial step in a multi-step synthesis of the 2,3-dihydro-4(1H)-quinolinone core.

One plausible synthetic route could involve the preparation of an N-(2-alkoxycarbonylphenyl) derivative of a β-amino ester. The Dieckmann condensation of this diester, promoted by a strong base, would lead to the formation of the six-membered heterocyclic ring containing the β-keto ester functionality, which is characteristic of the 2,3-dihydro-4(1H)-quinolinone scaffold. The starting materials for such a sequence would need to be carefully designed to incorporate the 8-methoxy substituent on the aromatic ring. For instance, starting from a suitably substituted anthranilic acid ester, N-alkylation with a haloester followed by Dieckmann cyclization could provide the desired heterocyclic core.

Camps' Method for N-(2-Acylaryl)amide Cyclization

The Camps cyclization is a versatile method for the synthesis of both 2-hydroxy- and 4-hydroxyquinolines from o-acylaminoacetophenones. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a base, and the regioselectivity of the cyclization (i.e., the formation of the 2-hydroxy vs. the 4-hydroxy isomer) is dependent on the reaction conditions and the structure of the starting material. wikipedia.org

For the synthesis of this compound, a potential precursor would be an N-(2-acyl-3-methoxyphenyl)amide. Base-catalyzed intramolecular condensation of this substrate would lead to the formation of the quinolinone ring. The nature of the acyl group and the amide functionality would influence the reaction's outcome. This method is particularly advantageous as it can directly lead to the quinolinone core. Subsequent reduction of the resulting quinolin-4-one would yield the target dihydro derivative.

Modern and Catalytic Synthetic Strategies

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives to classical methods, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Transition Metal-Catalyzed Processes

Palladium-Catalyzed Carbonylation:

Palladium-catalyzed carbonylation reactions have been successfully employed in the synthesis of various heterocyclic compounds, including quinolinones. beilstein-archives.org A common strategy involves the carbonylative cyclization of a suitably functionalized precursor. For the synthesis of this compound, a potential route could involve the palladium-catalyzed carbonylation of an N-propargyl-2-bromo-3-methoxyaniline derivative. In this domino process, carbon monoxide is incorporated, and a subsequent intramolecular cyclization would lead to the formation of the quinolinone ring system. The specific ligands and reaction conditions would be crucial for controlling the regioselectivity and efficiency of the cyclization.

Copper-Catalyzed Domino Cyclization:

Copper-catalyzed domino reactions have also proven to be effective for the synthesis of quinoline and dihydroquinoline derivatives. nih.govresearchgate.net These reactions often involve a cascade of bond-forming events, allowing for the rapid construction of complex molecular architectures from simple starting materials. A plausible approach for the synthesis of this compound could involve a copper-catalyzed reaction between 2-methoxyaniline and a suitable three-carbon synthon, such as an α,β-unsaturated ketone or aldehyde. The domino sequence could proceed through an initial Michael addition, followed by an intramolecular cyclization and subsequent tautomerization to afford the dihydroquinolinone core. The choice of catalyst, ligands, and reaction conditions would be critical to ensure the desired regioselectivity and yield.

| Catalytic System | Precursors | Reaction Type | Product |

| Palladium/CO | N-propargyl-2-bromo-3-methoxyaniline | Carbonylative Cyclization | This compound |

| Copper | 2-methoxyaniline and α,β-unsaturated carbonyl | Domino Cyclization | This compound |

N-Heterocyclic Carbene-Catalyzed Syntheses

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of complex molecular architectures. One notable application is in multi-catalytic processes for creating 3-substituted 2,3-dihydro-4(1H)-quinolinones. This process can involve a sequential palladium-catalyzed N-alkylation followed by an intramolecular Stetter reaction catalyzed by a thiazolium salt, which serves as the NHC precursor. nih.gov

The sequence begins with the Pd-catalyzed reaction of a 2-methanesulfonamidobenzaldehyde with an allylic acetate (B1210297) to form an intermediate aldehyde. nih.gov This intermediate then undergoes an intramolecular Stetter reaction. The NHC, generated from the thiazolium salt, adds to the aldehyde, initiating a cyclization onto the side chain's Michael acceptor to furnish the final 2,3-dihydro-4(1H)-quinolinone heterocycle. nih.gov This strategy allows for the construction of a substituted quinolinone core through a carefully orchestrated catalytic cascade. nih.gov

Oxidative Annulation Techniques

Oxidative annulation represents a powerful strategy for the synthesis of quinoline and its derivatives. These techniques often leverage catalytic C-H bond activation and can employ various oxidants and catalysts to achieve cyclization. mdpi.com For the synthesis of 2,3-dihydro-4(1H)-quinolinones, these methods typically involve the cyclization of precursors like o-aminochalcones or related open-chain structures. Palladium-catalyzed allylic C–H oxidative annulation is one such approach for assembling functionalized quinoline derivatives. mdpi.com While many oxidative annulation methods lead to fully aromatized quinolines, modifications in reaction conditions and substrates can yield the desired dihydroquinolinone core. mdpi.com

C–H Bond Activation Strategies (e.g., Rhodium-catalyzed, Ruthenium-catalyzed, Cobalt-assisted, Copper-mediated)

Direct functionalization of C–H bonds is a cornerstone of modern synthetic chemistry, offering an atom-economical approach to building molecular complexity. Various transition metals are employed to catalyze these transformations for the synthesis of dihydroquinolinones.

Rhodium-catalyzed: Asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones has been achieved through rhodium-catalyzed 1,4-addition of arylzinc reagents. nih.gov This method provides a pathway to chiral dihydroquinolinones, which are valuable in medicinal chemistry.

Ruthenium-catalyzed: Ruthenium complexes have been effectively used for the intramolecular C(sp²)–H amidation of 1,4,2-dioxazol-5-ones to produce 3,4-dihydroquinolin-2(1H)-ones. acs.orgorganic-chemistry.orgnih.gov While this yields the 2-oxo isomer, the underlying principle of Ru-catalyzed C-H activation to form a new C-N bond is a relevant strategy for constructing the core heterocyclic ring system. The reaction is proposed to proceed through a Ru-nitrenoid intermediate that initiates cyclization via electrophilic attack on the arene. organic-chemistry.org

Copper-mediated: Copper catalysis is utilized in various one-pot procedures for heterocycle synthesis. A copper-catalyzed reaction of 2-nitrobenzonitriles with carbonyl compounds, using diboronic acid as a reductant, provides 2,3-dihydroquinazolin-4(1H)-ones under mild conditions. organic-chemistry.org Although this produces a related quinazolinone scaffold, it highlights the utility of copper in mediating cyclization reactions. More directly, copper has been used to catalyze the three-component synthesis of substituted 4-quinolones from 3-(2-halophenyl)-3-oxopropanes, aldehydes, and aqueous ammonia (B1221849) in water. scilit.com

Multi-Component Reactions (MCRs): Povarov, Gewald, and Ugi-based Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials.

Povarov Reaction: The Povarov reaction is a formal aza-Diels-Alder reaction, typically involving an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines. eurekaselect.comresearchgate.net This reaction is a cornerstone for building the quinoline skeleton. Dihydroquinolinone structures can be accessed through modifications of this reaction or by subsequent oxidation of the tetrahydroquinoline product. A post-Ugi modification strategy has been reported where an intermediate undergoes an imino Diels-Alder (Povarov) reaction with substituted anilines to yield structurally diverse dihydropyrroloquinolines, demonstrating the integration of MCRs to build complex fused systems. nih.gov

Gewald Reaction: The Gewald reaction is a well-established and versatile MCR for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org It is important to note that this reaction is specific to the synthesis of the aminothiophene scaffold and is not a method used to produce 2,3-dihydro-4(1H)-quinolinones.

Ugi-based Approaches: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction is exceptionally versatile for creating molecular diversity. A sequential Ugi four-component condensation followed by a Knoevenagel condensation has been developed to provide rapid access to the quinolin-2-(1H)-one scaffold. rsc.org Furthermore, Ugi condensation can be used as an initial step to assemble a complex intermediate, which then undergoes further transformation, such as a Povarov reaction, to construct fused quinoline-based heterocycles. nih.gov

Electroreductive Coupling Methodologies

Electrosynthesis offers a unique approach to forming C-C bonds. The electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones in the presence of trimethylsilyl (B98337) chloride has been shown to produce adducts at the 2-position of the quinolone ring. nih.gov

Notably, the reactivity can be influenced by substituents on the quinolone core. In the case of 1,3-diethoxycarbonyl-8-methoxy-4-quinolones, the electroreductive coupling with benzophenones leads to adducts at the 4-position, rather than the 2-position observed in the unsubstituted analogue. nih.gov This shift in regioselectivity is attributed to changes in the lowest unoccupied molecular orbital (LUMO) coefficients caused by the 8-methoxy group. The resulting adducts can be transformed into 2-(diarylhydroxymethyl)-4-quinolones. nih.gov

Green Chemistry Principles and Sustainable Synthesis of 2,3-Dihydro-4(1H)-Quinolinones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of dihydroquinolinones, this often involves using environmentally benign solvents, reducing waste, and employing energy-efficient techniques like microwave irradiation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.comacs.org This technology has been successfully applied to the synthesis of quinoline-based heterocycles.

An environmentally friendly method for the cyclization of 2-aminochalcones to form 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves using silica (B1680970) gel impregnated with indium(III) chloride as a catalyst under solvent-free microwave irradiation. organic-chemistry.org This approach combines the benefits of microwave heating with a solid-supported catalyst, simplifying the work-up procedure and adhering to green chemistry principles. organic-chemistry.org Microwave irradiation has also been employed in the synthesis of related quinazolinone structures, where it facilitates the rapid decomposition of formamide (B127407) as an ammonia source or promotes the condensation of anthranilic acid derivatives. researchgate.net

| Synthetic Method | Key Features | Catalyst/Reagents | Product Type |

| NHC-Catalysis | Multi-catalytic cascade | Pd-catalyst, Thiazolium salt | 3-Substituted-2,3-dihydro-4(1H)-quinolinones |

| C-H Activation | Ruthenium-catalyzed C-H amidation | [Ru(p-cymene)(l-proline)Cl] | 3,4-Dihydroquinolin-2(1H)-ones |

| Povarov Reaction | Aza-Diels-Alder cycloaddition | Lewis or Brønsted acids | Tetrahydroquinolines (precursors) |

| Ugi Reaction | 4-component reaction for intermediates | Isocyanide, amine, acid, carbonyl | Precursors for fused quinolinones |

| Electroreductive Coupling | C-C bond formation via electrochemistry | Trimethylsilyl chloride, Benzophenone | 2- or 4-substituted adducts |

| Microwave-Assisted | Green, rapid synthesis | Indium(III) chloride on silica | 2-Aryl-2,3-dihydro-4(1H)-quinolinones |

Solvent-Free and Green Solvent Protocols

The development of eco-friendly synthetic routes has led to innovative protocols that minimize or eliminate the use of hazardous organic solvents. These methods not only reduce environmental impact but also often simplify product purification and reduce costs.

Solvent-Free Synthesis: A notable solvent-free approach involves the cyclization of 2-aminochalcones to form 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This reaction can be effectively carried out on the surface of silica gel impregnated with indium(III) chloride, utilizing microwave irradiation as an energy source. organic-chemistry.org This method provides a convenient and environmentally friendly alternative to traditional solvent-based heating. organic-chemistry.org Similarly, nano-SiO2-SO3H has been employed as a catalyst for the one-pot synthesis of related 2,3-dihydroquinazolin-4(1H)-one derivatives under solvent-free conditions at 110 °C, offering a sustainable and non-toxic approach. researchgate.net

Green Solvent Protocols: Water, being non-toxic, inexpensive, and non-flammable, is an ideal green solvent. One-pot, three-component reactions for synthesizing pyrimido[4,5-b]quinolones have been successfully developed using water as a solvent at 90°C. tandfonline.com Another protocol describes the synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones through the condensation of 2-anthranilamide with aldehydes or ketones in refluxing water without any catalyst. researchgate.net This method is lauded for its high yields, simple work-up, and environmental friendliness. researchgate.net

Ionic liquids (ILs) have also emerged as green alternatives, and 2,3-dihydroquinazolin-4(1H)-ones have been synthesized in high yields through cyclocondensation in ILs or IL-water systems without needing an additional catalyst. rsc.org Polyethylene glycol (PEG)-400 in water has also been used as a recyclable catalytic medium for the synthesis of pyrazolo[3,4-b]quinoline derivatives. tandfonline.com

| Methodology | Key Features | Example Condition | Reference |

|---|---|---|---|

| Solvent-Free (Microwave) | Environmentally friendly, rapid reaction. | Cyclization of 2-aminochalcones on silica gel with InCl₃ under microwave irradiation. | organic-chemistry.org |

| Solvent-Free (Thermal) | Sustainable, eliminates toxic solvents. | Isatoic anhydride (B1165640), aldehyde, and ammonium (B1175870) acetate with nano-SiO₂-SO₃H at 110 °C. | researchgate.net |

| Green Solvent (Water) | Non-toxic, inexpensive, simple work-up. | Condensation of anthranilamide and aldehydes in refluxing water, catalyst-free. | researchgate.net |

| Green Solvent (Ionic Liquid) | High yields, reusable solvent system. | Cyclocondensation of anthranilamides and aldehydes in ionic liquids. | rsc.org |

| Green Solvent (PEG-400/Water) | Recyclable catalyst and solvent medium. | One-pot reaction using PEG-400 in water at 100–110 °C. | tandfonline.com |

Photocatalytic and Biocatalytic Transformations

Photocatalytic Transformations: Visible-light-mediated synthesis represents a green and efficient approach, harnessing light as a clean energy source. The photochemical synthesis of a series of 2,3-dihydroquinazolin-4(1H)-ones has been successfully demonstrated under irradiation with visible light (>390nm). nih.gov The study found that the presence of a solvent plays a crucial role, significantly shortening the reaction duration. nih.gov Photocatalytic methods often proceed through radical-based mechanisms, where a photocatalyst absorbs light to generate valence band holes and conduction band electrons, initiating a cascade of redox reactions that lead to the final product. mdpi.com

Biocatalytic Transformations: Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. While direct biocatalytic routes to 2,3-dihydro-4(1H)-quinolinones are still emerging, related heterocycles have been synthesized using this approach. For instance, enzymes such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been used for the synthesis of quinolines and 2-quinolones from 1,2,3,4-tetrahydroquinolines and N-cyclopropyl-N-alkylanilines, respectively. acs.org These enzymatic strategies highlight the potential of biocatalysis in constructing the core quinoline scaffold. acs.org

| Transformation Type | Energy/Catalyst Source | Key Advantages | Reference |

|---|---|---|---|

| Photocatalytic | Visible Light (>390nm) | Uses clean energy, mild conditions, can be performed with or without solvent. | nih.gov |

| Biocatalytic | Enzymes (e.g., MAO-N, HRP) | High specificity, mild reaction conditions, environmentally benign. | acs.org |

Ultrasonic-Mediated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has been recognized as a green and efficient tool for organic synthesis. Ultrasound irradiation can dramatically enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. iau.ir

The synthesis of 2,3-dihydro-4(1H)-quinazolinones has been achieved via a cyclocondensation reaction of anthranilamide with aldehydes under ultrasonic activation (40 kHz, 250 W). nih.gov This method was shown to significantly increase the reaction kinetics. nih.gov Another efficient protocol uses dodecylbenzenesulfonic acid as a catalyst in aqueous media under ultrasound irradiation (40-42°C), achieving high yields (80-92%) in short reaction times (1-2 hours). researchgate.net The use of heterogeneous catalysts, such as mesoporous CoAl2O4 spinel nanocrystals, under ultrasonic conditions has also been reported for the one-pot, three-component synthesis of quinazolinones, highlighting the method's experimental simplicity and high yields in concise times. iau.ir

| Catalyst/Medium | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Poly(4-vinylpyridine)-supported acidic IL | Cyclocondensation | Ultrasound (40 kHz, 250 W) significantly increased reaction kinetics. | nih.gov |

| Dodecylbenzenesulfonic acid (DBSA) | One-pot, three-component | High yields (80-92%) in short times (1-2h) in aqueous media. | researchgate.net |

| Nano-CoAl₂O₄ | One-pot, three-component | Great yields in concise times at 45°C under 40 W power. | iau.ir |

| p-Toluenesulfonic acid (p-TSA) | One-pot, three-component | High yields of oxoquinazolin-3(4H)-yl)furan-2-carboxamides at room temperature. | nih.gov |

Catalyst-Free Approaches

While many synthetic routes rely on catalysts to promote reactions, catalyst-free approaches offer advantages in terms of cost, purity of the final product (no catalyst residues), and simplified work-up procedures.

An effective catalyst-free method for the synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones involves the direct condensation of 2-anthranilamide with various aldehydes or ketones simply by refluxing in water. researchgate.net This protocol is noted for its high yields and operational simplicity. researchgate.net Additionally, an efficient reagent-free method has been developed for synthesizing polysubstituted dihydro-4-quinolones from 2-alkenoyl aryl sulfonamide derivatives, which tolerates a variety of functional groups. organic-chemistry.org

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance in medicinal chemistry, as biological activity is often highly dependent on the three-dimensional structure of a molecule.

Chiral Catalyst-Mediated Cyclizations (e.g., Chiral Tertiary Amine-Thiourea Derivatives)

An elegant strategy for the asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones employs a bifunctional chiral catalyst. nih.gov Specifically, a catalyst derived from the natural alkaloid quinine, which incorporates both a tertiary amine (quinuclidine) base and a thiourea (B124793) moiety, has been used effectively. nih.gov

In this reaction, the thiourea group of the catalyst activates a β-ketoester substrate through hydrogen bonding. nih.gov Simultaneously, the basic tertiary amine part of the catalyst deprotonates an acidic sulfonamide group on the same substrate. nih.gov This dual activation facilitates a highly controlled intramolecular conjugate addition (an aza-Michael reaction), closing the ring to form the dihydroquinolinone product with high stereoselectivity. nih.gov The chirality of the catalyst is essential for directing the approach of the nucleophile, leading to the preferential formation of one enantiomer. nih.govnih.gov

Aza-Michael Addition for Chiral Dihydroquinolinones

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction and a powerful tool for synthesizing chiral dihydroquinolinones. nih.govorganic-chemistry.org The intramolecular version of this reaction is the key step in the chiral catalyst-mediated cyclization described above. nih.gov

More broadly, intermolecular asymmetric aza-Michael reactions can be used to create chiral β-amino ketone precursors, which can then be cyclized to form the dihydroquinolinone ring. A variety of catalytic systems have been developed for this purpose, including those based on chiral metallic complexes (e.g., palladium or rare earth metals) and purely organic catalysts. nih.govorganic-chemistry.org These reactions provide a highly effective method for establishing the stereocenter in the target molecule with excellent enantioselectivity. nih.gov

Asymmetric Friedländer Reactions

While the classical Friedländer annulation is a powerful tool for the synthesis of quinolines, its direct application in an asymmetric fashion to produce chiral 2,3-dihydro-4(1H)-quinolinones, including 8-methoxy derivatives, is not extensively documented. nih.govwikipedia.orgorganic-chemistry.org The traditional reaction conditions, which often involve high temperatures and strong acids or bases, are generally not conducive to preserving stereochemical integrity. wikipedia.orgorganic-chemistry.org Consequently, researchers have developed alternative strategies that deliver the desired chiral dihydroquinolinone core with high enantioselectivity. These methods, while not strictly following the classical Friedländer pathway of condensing an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, represent the state-of-the-art in the asymmetric synthesis of this heterocyclic scaffold.

One of the most successful approaches involves an organocatalytic intramolecular Michael addition. A notable example is the work of Lu and co-workers, who developed a highly enantioselective synthesis of 2-aryl-2,3-dihydro-4-quinolones using a bifunctional thiourea catalyst. acs.orgacs.orgnih.gov This methodology, while not a direct Friedländer condensation, provides a practical and efficient route to the target chiral heterocycles.

The strategy involves the synthesis of a precursor molecule that, upon activation by a chiral organocatalyst, undergoes a stereoselective intramolecular cyclization. The starting materials are aniline derivatives with a pendant α,β-unsaturated ester moiety. To enhance the acidity of the N-H proton and facilitate the cyclization, the aniline nitrogen is protected with a sulfonyl group.

The key step is the intramolecular aza-Michael addition catalyzed by a chiral bifunctional thiourea derived from quinine. The catalyst activates the substrate through a network of hydrogen bonds, orienting the molecule in a chiral environment to favor the formation of one enantiomer over the other. The proposed transition state model suggests that the thiourea moiety of the catalyst binds to the ester and nitro groups of the substrate, while the tertiary amine of the quinuclidine (B89598) part of the catalyst deprotonates the sulfonamide nitrogen, initiating the cyclization. This dual activation is crucial for achieving high stereoselectivity.

The reaction proceeds with excellent yields and high enantiomeric excesses (ee) for a variety of substrates. The resulting products contain an ester group at the 3-position, which can be subsequently removed via decarboxylation. Furthermore, the sulfonyl protecting group on the nitrogen can be cleaved to afford the final 2-aryl-2,3-dihydro-4(1H)-quinolinone.

A summary of the results obtained by Lu and co-workers for the synthesis of various 2-aryl-2,3-dihydro-4-quinolones is presented in the table below. While this work does not specifically report the synthesis of the 8-methoxy derivative, the methodology is robust and applicable to a range of substituted anilines, suggesting its potential for the synthesis of this compound.

| Entry | R¹ | R² | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | H | NO₂ | 10 | 12 | 95 | 94 |

| 2 | H | Cl | 10 | 24 | 93 | 92 |

| 3 | H | Br | 10 | 24 | 92 | 91 |

| 4 | H | Me | 10 | 48 | 85 | 88 |

| 5 | Me | NO₂ | 10 | 12 | 96 | 95 |

| 6 | Cl | NO₂ | 10 | 12 | 94 | 93 |

| 7 | Br | NO₂ | 10 | 12 | 93 | 92 |

| 8 | OMe | NO₂ | 10 | 18 | 90 | 90 |

This organocatalytic approach represents a significant advancement in the asymmetric synthesis of 2,3-dihydro-4(1H)-quinolinones, providing a reliable method for accessing these important chiral building blocks with high enantiopurity. The development of such innovative strategies underscores the ongoing efforts to overcome the limitations of classical synthetic methods and to access enantiomerically pure compounds for various applications.

Derivatization and Chemical Reactivity of the 2,3 Dihydro 8 Methoxy 4 1h Quinolinone Core

Functional Group Transformations and Substituent Introduction

The strategic modification of the 2,3-dihydro-8-methoxy-4(1H)-quinolinone nucleus involves a range of reactions targeting its specific functional groups and the aromatic ring. These transformations are crucial for developing new derivatives with tailored properties.

Halogenation is a key strategy for functionalizing the quinolone core, as the introduced halogen atoms can serve as handles for subsequent cross-coupling reactions. The electron-donating 8-methoxy group strongly influences the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring. For 8-substituted quinolines, metal-free protocols have been developed that achieve highly regioselective halogenation at the C-5 position. rsc.org For instance, using trihaloisocyanuric acid as a halogen source allows for the specific introduction of chlorine, bromine, or iodine at the C-5 position of various 8-alkoxy quinolines. rsc.org This method is operationally simple and proceeds at room temperature with high efficiency. rsc.org

The introduction of halogen moieties, particularly at the C-8 position of the broader fluoroquinolone class, has been shown to enhance biological activity. nih.gov While the subject compound already possesses a methoxy (B1213986) group at C-8, further halogenation on the aromatic ring is a common derivatization pathway.

Table 1: Examples of Reagents for Regioselective Halogenation of 8-Substituted Quinolines

| Reagent | Halogen Introduced | Target Position | Reference |

|---|---|---|---|

| Trichloroisocyanuric Acid (TCICA) | Chlorine (Cl) | C-5 | rsc.org |

| Tribromoisocyanuric Acid (TBICA) | Bromine (Br) | C-5 | rsc.org |

| Triiodoisocyanuric Acid (TIICA) | Iodine (I) | C-5 | rsc.org |

The introduction of amino groups onto the quinolone scaffold can be achieved through several methods. One common approach involves the intramolecular aromatic nucleophilic substitution (SNAr) of a precursor molecule. nih.gov For instance, a tandem reaction involving the amination of a suitable precursor followed by a conjugated Michael addition can yield N-substituted-4-quinolone derivatives. nih.gov

More direct methods, such as C-H amination, have also been developed for related quinoline (B57606) structures. Copper-catalyzed C-H amination of quinolines using azodicarboxylates has been shown to proceed with perfect C-5 regioselectivity on 8-amidoquinolines. researchgate.net While this specific directing group is different, it highlights the potential for directed C-H functionalization on the quinolone core. Similarly, photoredox-mediated C-H/N-H oxidative coupling processes have been used for regioselective amination at the C-4 site of 8-hydroxyquinoline (B1678124) esters. researchgate.net These modern synthetic methods open avenues for direct amination of the this compound core.

Alkylation and acylation reactions provide straightforward methods for derivatizing the quinolone nucleus at either the N-1 nitrogen or the aromatic ring.

N-Alkylation and N-Acylation: The secondary amine at the N-1 position is nucleophilic and can be readily alkylated or acylated using appropriate electrophiles (e.g., alkyl halides or acyl chlorides) under basic conditions. N-alkylation is often favored over O-alkylation in related 4-hydroxyquinolines. daneshyari.com

Friedel-Crafts Reactions: The electron-rich aromatic ring is susceptible to electrophilic substitution, such as Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com These reactions introduce alkyl or acyl groups onto the aromatic portion of the molecule. The reaction involves an electrophilic attack on the aromatic ring, typically using an alkyl or acyl halide and a Lewis acid catalyst like AlCl₃. byjus.comyoutube.com The strong activating effect of the 8-methoxy group dictates the position of substitution, directing the incoming electrophile primarily to the C-5 and C-7 positions.

A specific example of derivatization involves the formation of 1-acyl-2,3-dihydro-4(1H)-quinolinone-4-oxime derivatives . This transformation is a two-step process:

N-Acylation: The parent quinolinone is first treated with an acyl chloride or anhydride (B1165640) in the presence of a base to introduce an acyl group at the N-1 position.

Oximation: The resulting N-acyl-quinolinone is then reacted with hydroxylamine (B1172632) (NH₂OH) or its salt, which attacks the C-4 carbonyl group to form the corresponding oxime derivative.

Regioselective Modifications and Substituent Effects on Reactivity

Achieving regioselectivity is paramount in the synthesis of complex molecules. In the this compound system, the inherent electronic properties of the scaffold, particularly the influence of the methoxy group, play a crucial role in directing chemical reactions to specific sites.

The methoxy group (-OCH₃) at the C-8 position is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. organicchemistrytutor.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance. organicchemistrytutor.comlibretexts.org

This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles compared to unsubstituted benzene. libretexts.org The resonance structures show an accumulation of negative charge at the carbons ortho (C-7) and para (C-5) to the methoxy group. organicchemistrytutor.com Consequently, incoming electrophiles in reactions like halogenation or Friedel-Crafts acylation will preferentially attack these positions. masterorganicchemistry.com

Between the two electronically favored positions, steric hindrance can play a role, sometimes favoring substitution at the less hindered C-5 position over the C-7 position, which is adjacent to the fused heterocyclic ring. masterorganicchemistry.com Therefore, the 8-methoxy group provides powerful electronic control over the regioselectivity of aromatic ring functionalization.

The this compound nucleus offers several distinct sites for chemical modification, allowing for controlled, site-specific derivatization. By choosing appropriate reagents and reaction conditions, chemists can selectively target different parts of the molecule.

Table 2: Reactive Sites and Corresponding Derivatization Reactions

| Site | Type of Position | Possible Reactions | Controlling Factors |

|---|---|---|---|

| N-1 | Secondary Amine (Nucleophilic) | Alkylation, Acylation, Arylation | Basicity of reaction medium, nature of electrophile. |

| C-4 | Ketone (Electrophilic Carbonyl) | Reduction, Reductive Amination, Wittig Reaction, Oximation, Knoevenagel Condensation | Reagent type (e.g., nucleophile, reducing agent). |

| C-5 | Aromatic Ring (Nucleophilic) | Electrophilic Aromatic Substitution (Halogenation, Nitration, Friedel-Crafts) | Para-directing effect of the C-8 methoxy group. organicchemistrytutor.com |

| C-7 | Aromatic Ring (Nucleophilic) | Electrophilic Aromatic Substitution (Halogenation, Nitration, Friedel-Crafts) | Ortho-directing effect of the C-8 methoxy group. organicchemistrytutor.com |

This ability to perform site-specific modifications makes the this compound core a versatile platform for building a library of structurally diverse compounds for various applications. The predictable reactivity, governed largely by the electronic effects of the methoxy group and the inherent functionality of the quinolone structure, facilitates rational drug design and synthetic planning.

Synthesis of Fused Polycyclic Systems Incorporating the this compound Moiety

The scaffold of 2,3-dihydro-4(1H)-quinolinone, including its 8-methoxy derivative, serves as a versatile precursor for the synthesis of more complex, fused polycyclic systems. These reactions typically involve the functionalization of the quinolinone core, followed by cyclization reactions to build additional heterocyclic rings. Such fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Pyrrolo[3,4-b]quinolinone Systems

A notable strategy for constructing the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one system involves a post-Ugi modification approach. This method allows for the synthesis of uniquely functionalized derivatives in one or two steps. nih.gov For instance, the synthesis of a series of these compounds was undertaken to evaluate their antileishmanial efficacy. nih.gov

The general synthetic route can be initiated from the core quinolinone structure, leading to the formation of the fused pyrrolidinone ring. In one study, demethylation of a methoxy group on a synthesized dihydropyrroloquinolinone was performed to convert it into a hydroxyl group, thereby increasing the molecule's polarity. nih.gov This highlights the potential for late-stage functionalization of the fused system.

A general procedure for a subsequent cyclization to form further fused systems, such as imidazopyrroloquinolinones, involves treating the dihydropyrroloquinolinone intermediate with phosphorus oxychloride in 1,4-dioxane. nih.gov This reaction leads to deprotection and subsequent cyclization, affording the target molecules in good to excellent yields. nih.gov

Table 1: Synthesis of Imidazopyrroloquinolinones from Dihydropyrroloquinolinone Precursors nih.gov

| Entry | Reactant | Reagent | Solvent | Conditions | Product | Yield (%) |

| 1 | Dihydropyrroloquinolinone 5 | POCl₃ | 1,4-Dioxane | 50 °C, 24 h | Imidazopyrroloquinolinone 6a-6i | Good to Excellent |

Note: Specific yields for individual compounds (6a-6i) were not detailed in the provided search snippet but were described as "good to excellent".

Thieno[2,3-b]quinolines and Related Heterocycles

Thienoquinolines, which result from the fusion of a thiophene (B33073) ring with a quinoline system, have garnered considerable attention for their synthetic and biological applications. researchgate.net Various synthetic strategies have been developed to access the thieno[2,3-b]quinoline core and its isomers. researchgate.netresearchgate.net

One modern approach involves the regioselective iodocyclization of 3-alkynyl-2-(methylthio)quinolines. rsc.org This method provides a novel pathway to quinoline-fused heterocycles. The resulting halide derivatives are valuable intermediates that can be further diversified using palladium-catalyzed reactions like Sonogashira, Suzuki, and Heck couplings. rsc.org The structure of the thieno[2,3-b]quinoline derivative formed through this method was confirmed by X-ray crystallography, and the reaction mechanism was elucidated using density functional theory (DFT) calculations. rsc.org

While these methods are generally applicable to quinoline precursors, they demonstrate viable routes for the annulation of a thiophene ring onto a pre-existing quinolinone system after appropriate functionalization.

Other Fused Ring Systems

The quinolinone framework is a building block for a wide array of other fused heterocyclic systems, including indolo[2,3-b]quinolines and pyrazolo[4,3-c]quinolinones.

The synthesis of 6H-indolo[2,3-b]quinolines has been efficiently achieved through a two-step domino reaction involving a Pd-catalyzed domino Heck–Suzuki coupling followed by an oxidative cross-dehydrogenative coupling (CDC). nih.gov Another method involves the one-pot refluxing of indole-3-carboxyaldehyde with aryl amines in diphenyl ether in the presence of iodine. nih.gov

Pyrazolo[4,3-c]quinolin-4-ones represent another class of fused systems. Their synthesis can be achieved starting from 2,4-dichloroquinoline-3-carbonitrile. Reaction with a nucleophile like 4-methylpiperidine, followed by acid hydrolysis, N-alkylation, and subsequent fusion with hydrazine (B178648) hydrate, yields the desired 3-aminopyrazolo[4,3-c]quinolin-4-ones. researchgate.net These can be further derivatized, for example, through diazotization and reaction with sodium azide (B81097) to form novel 3-azidopyrazolo[4,3-c]quinolin-4-ones. researchgate.net

The development of synthetic routes to these and other fused systems, such as pyrazolo[4,3-f]quinolines, is an active area of research, driven by their potential as scaffolds for potent anticancer drugs. purdue.edu

Mechanistic Studies of Derivatization Reactions (e.g., Domino Michael-SNAr approach)

Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient for synthesizing complex molecules like quinolinone derivatives. mdpi.comnih.gov A particularly effective strategy for the synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones is the domino Michael-SNAr approach. mdpi.com

This reaction sequence involves two key steps:

Michael Addition: A primary amine acts as a nucleophile and adds to an α,β-unsaturated carbonyl system (an enone). This is an aza-Michael addition. mdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): The intermediate formed from the Michael addition contains a nucleophilic nitrogen atom that subsequently attacks an electron-deficient aromatic ring within the same molecule, displacing a leaving group (typically a halide like fluoride) to form the heterocyclic ring. mdpi.commdpi.comnih.gov

The requisite starting materials are 1-aryl-2-propen-1-one derivatives that incorporate both a Michael acceptor (the propenone unit) and an SNAr acceptor (an aromatic ring activated by an electron-withdrawing group and containing a good leaving group). mdpi.com

Plausible Mechanism for the Domino aza-Michael-SNAr Reaction:

The reaction is typically carried out in a solvent like DMF with a base such as K₂CO₃. The primary amine first attacks the β-carbon of the enone system (Michael addition). The resulting enolate then undergoes intramolecular cyclization via an SNAr pathway, where the nitrogen attacks the aromatic ring at the position bearing the leaving group. This ring-closing step forms the 2,3-dihydro-4(1H)-quinolinone core. researchgate.net

The efficiency of the SNAr step is highly dependent on the nature of the activating group on the aromatic ring. Strong electron-withdrawing groups like nitro (NO₂) or cyano (CN) facilitate the reaction, often allowing it to proceed at room temperature. mdpi.com Less activating groups, such as esters, may require heating to achieve the cyclization. mdpi.com One limitation of this method is that the final ring closure may not tolerate electron-donating groups on the SNAr acceptor ring. mdpi.com

In some cases, the initial dihydroquinolinone product can undergo further reactions. For example, in the synthesis of certain indole (B1671886) derivatives via a related domino sequence, the initially formed indoline (B122111) product undergoes spontaneous air oxidation to yield the aromatic indole. mdpi.comnih.gov

Spectroscopic Characterization and Structural Elucidation of 2,3 Dihydro 8 Methoxy 4 1h Quinolinone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information crucial for the unambiguous assignment of the structure of 2,3-dihydro-8-methoxy-4(1H)-quinolinone.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aliphatic protons on the dihydro-pyridone ring, the aromatic protons on the benzene (B151609) ring, the methoxy (B1213986) group protons, and the amine proton.

Aliphatic Protons: The protons at C2 and C3 form an A₂B₂ or more complex spin system. The C2 methylene (B1212753) protons (-CH₂-N) are expected to appear as a triplet around δ 3.5 ppm, while the C3 methylene protons (-CH₂-C=O) would likely resonate as a triplet around δ 2.8 ppm.

Aromatic Protons: The three aromatic protons on the methoxy-substituted ring are expected to appear in the range of δ 6.8-7.5 ppm. Their specific chemical shifts and coupling patterns (doublets or triplets) depend on their position relative to the methoxy and amine groups.

Methoxy Protons: The methoxy group (-OCH₃) will appear as a sharp singlet, typically around δ 3.8-3.9 ppm. rsc.org

Amine Proton: The N-H proton will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectrum: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon (C4) is the most deshielded and is expected to appear at a characteristic chemical shift of around δ 195-198 ppm.

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon attached to the methoxy group (C8) and the carbon attached to the nitrogen (C8a) will be significantly affected by these heteroatoms.

Aliphatic Carbons: The C2 and C3 methylene carbons are expected to have chemical shifts in the range of δ 30-50 ppm.

Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around δ 55-56 ppm. rsc.org

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| NH | ~8.0-9.5 | br s | - |

| C2 | ~3.5 | t | ~42 |

| C3 | ~2.8 | t | ~38 |

| C4 | - | - | ~196 |

| C4a | - | - | ~118 |

| C5 | ~7.3 | dd | ~128 |

| C6 | ~6.9 | t | ~120 |

| C7 | ~7.0 | dd | ~115 |

| C8 | - | - | ~148 |

| C8a | - | - | ~138 |

| 8-OCH₃ | ~3.9 | s | ~56 |

For derivatives of this compound with stereocenters, 2D NMR experiments are essential for determining the relative configuration.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. researchgate.net For a substituted derivative, COSY would show a correlation between the protons at C2 and C3, confirming their connectivity. It would also reveal the coupling network among the aromatic protons, aiding in their assignment. nih.govmdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. nih.gov This is particularly useful for determining the relative stereochemistry of substituents. For instance, in a 2- or 3-substituted derivative, a ROESY or NOESY spectrum would show cross-peaks between the substituent's protons and the protons on the quinolinone ring that are on the same face of the molecule, thereby establishing their cis or trans relationship.

The final structural assignment is achieved by integrating all NMR data. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents. The electron-donating methoxy group at C8 causes an upfield shift (increased shielding) of the ortho (C7) and para (C6, relative to the fused ring system) positions. Conversely, the electron-withdrawing carbonyl group (C4) and the nitrogen atom deshield adjacent protons and carbons. tsijournals.com For example, in related quinolinones, the protons on the aromatic ring are observed downfield compared to unsubstituted benzene. ualberta.ca The complete and unambiguous assignment of all ¹H and ¹³C signals is often accomplished using 2D heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two to three bonds. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular formula of a compound. alevelchemistry.co.uk It measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places). alevelchemistry.co.uknih.gov For this compound, the molecular formula is C₁₀H₁₁NO₂.

The calculated exact mass for the neutral molecule is 177.07898 Da. HR-MS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would detect the protonated molecule [M+H]⁺.

Molecular Formula: C₁₀H₁₁NO₂

Calculated Exact Mass: 177.07898 u

Expected HR-MS [M+H]⁺ ion: 178.08626 m/z

Observing a peak with this exact m/z value in an HR-MS spectrum provides strong evidence for the elemental composition C₁₀H₁₂NO₂⁺, thus confirming the molecular formula of the compound. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. europeanpharmaceuticalreview.com It is widely used in pharmaceutical analysis to monitor reactions, identify byproducts, and characterize final products. europeanpharmaceuticalreview.comnih.gov

In the synthesis of this compound, LC-MS would be used to:

Monitor Reaction Progress: By taking small aliquots from the reaction mixture over time, LC-MS can track the disappearance of starting materials and the appearance of the desired product, allowing for reaction optimization.

Identify Impurities and Byproducts: The chromatogram separates the desired product from any unreacted starting materials, intermediates, or side-products. The mass spectrometer then provides the molecular weight of each separated component, facilitating their identification. europeanpharmaceuticalreview.com

Confirm Product Identity: The retention time from the LC and the mass spectrum of the main peak can be compared to an authentic standard (if available) to confirm the identity and purity of the synthesized this compound. LC-MS/MS, a tandem MS technique, can further provide structural confirmation by analyzing the fragmentation pattern of the parent ion. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. The key functional groups include the secondary amide within the heterocyclic ring, the ketone group, the aromatic methoxy ether group, and the alkyl and aromatic portions of the molecule.

The presence of a secondary amine (N-H) in the lactam ring is typically confirmed by a stretching vibration in the region of 3000-3200 cm⁻¹. The carbonyl (C=O) of the cyclic amide (lactam) is expected to show a strong absorption band. For a six-membered lactam ring, this stretching vibration is generally observed around 1659-1673 cm⁻¹. nih.gov

The aromatic part of the molecule would produce C-H stretching vibrations typically above 3000 cm⁻¹ (e.g., ~3004 cm⁻¹), while the aliphatic C-H bonds in the dihydropyridinone ring would show stretching vibrations just below 3000 cm⁻¹ (e.g., ~2934 and 2838 cm⁻¹). nih.govresearchgate.net The C=C stretching vibrations within the aromatic ring are expected in the 1500-1610 cm⁻¹ range. nih.govresearchgate.net

A crucial feature for identifying the 8-methoxy substitution is the C-O stretching vibration of the aryl ether. This typically gives rise to a strong, characteristic band, often found around 1249 cm⁻¹. nih.govresearchgate.net Additional C-O stretching vibrations can also be observed at lower wavenumbers. scbt.comresearchgate.net

While specific experimental data for this compound is not widely published, analysis of closely related quinoline (B57606) and quinolinone derivatives provides insight into the expected spectral features.

Table 1: Characteristic IR Absorption Bands for Functional Groups in Quinolinone Derivatives

| Functional Group | Vibration Type | Compound Example | Observed Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H (Amide) | Stretching | 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | 3000-3200 (broad) |

| C=O (Lactam) | Stretching | 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | 1659 |

| C=O (Ketone-like) | Stretching | 8-Methoxy-4-(4-methoxyphenyl)quinoline | 1673 |

| Aromatic C-H | Stretching | 8-Methoxy-4-(4-methoxyphenyl)quinoline | 3004 |

| Aliphatic C-H | Stretching | 8-Methoxy-4-(4-methoxyphenyl)quinoline | 2934, 2838 |

| Aromatic C=C | Stretching | 8-Methoxy-4-(4-methoxyphenyl)quinoline | 1607, 1501 |

| C-O (Aryl Ether) | Stretching | 8-Methoxy-4-(4-methoxyphenyl)quinoline | 1249 |

This table is interactive. Users can sort the data by clicking on the column headers.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound is expected to display absorption bands arising from π → π* and n → π* electronic transitions associated with the methoxy-substituted benzene ring and the α,β-unsaturated amide system.

The benzene ring and the conjugated carbonyl system are the primary chromophores. The π → π* transitions, which are typically of high intensity, are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals in the aromatic system. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to an antibonding π* orbital of the carbonyl group.

The solvent used for analysis can influence the position of the absorption maxima (λmax) due to solvatochromic effects. For instance, increasing the polarity of the solvent often shifts π → π* transitions to longer wavelengths (bathochromic shift) and n → π* transitions to shorter wavelengths (hypsochromic shift). Studies on related quinolinone derivatives have shown absorption maxima in the range of 225-315 nm. For example, Ethyl-4-hydroxy-1-(4-methoxyphenyl)-2-quinolinone-3-carboxylate shows two maximum absorption peaks at 231 nm and 288 nm in ethanol, which shift to 225 nm and 296 nm in water. researchgate.net Another band has been observed for a quinolinone derivative at about 315 nm in water. researchgate.net

Table 2: UV-Vis Absorption Maxima for Representative Quinolinone Derivatives

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Ethyl-4-hydroxy-1-(4-methoxyphenyl)-2-quinolinone-3-carboxylate | Ethanol | 231, 288 |

| Ethyl-4-hydroxy-1-(4-methoxyphenyl)-2-quinolinone-3-carboxylate | Water | 225, 296 |

This table is interactive. Users can sort the data by clicking on the column headers.

These data suggest that this compound would likely exhibit multiple absorption bands in its UV-Vis spectrum within the 200-350 nm range, corresponding to the electronic transitions within its integrated chromophoric system.

Computational and Theoretical Studies on 2,3 Dihydro 8 Methoxy 4 1h Quinolinone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a primary tool for investigating the electronic structure and properties of quinolinone systems. sapub.orgresearchgate.net Calculations are frequently performed using functionals like B3LYP with various basis sets (e.g., 6-31G(d), cc-pVTZ) to optimize molecular geometries and predict spectroscopic and electronic properties. researchgate.netrsc.org Studies on a range of quinoline (B57606) derivatives show a strong correlation between theoretical parameters calculated via DFT and experimental data obtained from techniques like X-ray diffraction. researchgate.netrsc.org

For instance, DFT calculations have been successfully used to study the structural and electronic properties of compounds like 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate (B1223059) and various 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. researchgate.netrsc.org These studies confirm that theoretical calculations performed in the gas phase can accurately approximate experimental data from the solid phase. rsc.org

Molecular Orbital Analysis (e.g., HOMO Localization for Regioselectivity)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the reactivity of quinolinone derivatives. rsc.org The energy gap (Eg) between the HOMO and LUMO levels is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgscispace.com

A smaller HOMO-LUMO gap implies greater reactivity and lower stability. rsc.org In a study of several 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-ones, the derivative with a 3-methoxy substitution on its phenyl ring exhibited the smallest energy gap, indicating it was the most reactive of the series. rsc.org For two other 2,3-dihydroquinolin-4(1H)-one derivatives, (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (NMQ) and (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (CMQ), the HOMO and LUMO energies revealed that the CMQ compound was more kinetically stable and had a higher resistance to charge transfer. scispace.com

Quantum chemical parameters derived from FMO analysis, such as ionization potential (IP), electron affinity (EA), electronegativity (χ), and chemical hardness (η), provide further insights into molecular reactivity. sapub.orgrsc.org

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for Analogous Quinolinone Derivatives (Note: Data is for illustrative analogous compounds, not 2,3-dihydro-8-methoxy-4(1H)-Quinolinone. Calculated at the B3LYP/6-31G(d) level.)

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |

|---|---|---|---|---|---|

| 4a | -5.79 | -1.52 | 4.27 | 5.79 | 1.52 |

| 4b | -5.70 | -1.55 | 4.15 | 5.70 | 1.55 |

| 4c | -5.58 | -1.59 | 3.99 | 5.58 | 1.59 |

| 4d | -5.73 | -1.53 | 4.20 | 5.73 | 1.53 |

Data adapted from a study on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-ones, where 4a-d represent different substitutions on a phenyl ring. rsc.org

Vibrational Spectrum Analysis (e.g., FT-IR and Raman simulations)

Theoretical vibrational analysis using DFT is a powerful method to complement experimental FT-IR and FT-Raman spectroscopy. researchgate.net Calculated vibrational frequencies and intensities for quinolinone derivatives generally show good agreement with experimental spectra. scispace.comnih.gov

In a study of 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate, harmonic vibrational frequencies were calculated using the DFT/B3LYP/cc-pVTZ method, and the assignments correlated well with observed spectra. researchgate.net Similarly, for the NMQ and CMQ derivatives of 2,3-dihydroquinolin-4(1H)-one, the calculated infrared spectra were in good agreement with experimental values. scispace.com This synergy between computational and experimental spectroscopy is crucial for the structural elucidation of new compounds. nih.gov For example, in hybrids of 1,4-naphthoquinone (B94277) with 8-hydroxyquinoline (B1678124), calculated spectra helped assign the stretching vibrations of carbonyl groups observed in experimental spectra. nih.gov

Energy Minima and Conformation Analysis

Computational methods are used to determine the most stable conformation (the global energy minimum) of a molecule. Studies on various substituted 2,3-dihydro-4(1H)-ones have utilized theoretical calculations to understand their three-dimensional structures and crystal packing. scispace.comfigshare.com For compounds NMQ and CMQ, theoretical calculations complemented single-crystal X-ray diffraction data to elucidate their molecular geometry, intermolecular interactions, and supramolecular arrangement. scispace.comfigshare.com Differences in crystal packing were attributed to the different substituent groups on the molecules. scispace.com

In the crystal structure of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, a related 8-methoxy quinolone, the benzene (B151609) ring and the adjacent six-membered ring are nearly coplanar. researchgate.net The dihedral angle between the cyclopropyl (B3062369) group and the quinoline ring system was determined to be 64.3-65.3°. researchgate.net Such conformational details are essential for understanding how these molecules interact with biological targets.

Mechanistic Pathway Elucidation via Computational Methods

While specific mechanistic studies on this compound are not available, computational methods are widely applied to understand the reaction mechanisms of quinolinone synthesis.

Transition State Analysis in Catalytic Cycles

Information regarding the transition state analysis in catalytic cycles for the synthesis of this compound or its immediate analogues was not found in the reviewed literature. However, computational studies are generally employed to model reaction pathways, such as the Camps cyclization or Gould-Jacobs reaction, which are common routes to quinolinone cores. mdpi.com These studies would involve locating transition state structures to understand the energy barriers and kinetics of the cyclization process. For example, a proposed mechanism for the N-heterocyclic carbene (NHC)-catalyzed synthesis of quinoline-4-ones involves the formation of several intermediate adducts, the stability and transformation of which could be modeled computationally. mdpi.com

Reaction Energetics and Feasibility Predictions

The energetics and feasibility of reactions involving quinolinones can be predicted using computational data. The HOMO-LUMO energy gap is a primary indicator of a molecule's reactivity and its propensity to participate in chemical reactions. rsc.org For example, in photocatalytic radical-induced cyclization reactions to form complex quinoline-containing structures, the generation of radical intermediates and their subsequent reactions are governed by the electronic properties of the precursors, which can be modeled to predict reaction feasibility. mdpi.com The calculation of global reactivity descriptors helps in understanding the electrophilic and nucleophilic nature of molecules, thereby predicting their behavior in various reactions. sapub.orgresearchgate.net

Structure-Activity Relationship (SAR) Modeling without Specific Biological Activity Outcomes

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a compound based on its molecular structure. wikipedia.org These models are built by establishing a correlation between the chemical structures of a series of compounds and their measured activities. The chemical structures are represented by numerical values known as molecular descriptors, which can be categorized into several types:

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular weight, volume, and surface area are considered. In the case of this compound, substitutions at various positions on the bicyclic ring system would alter these steric parameters.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is crucial for its transport and interaction with biological membranes. The partition coefficient (logP) is a common descriptor for this property.

Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.

In a typical SAR study of this compound derivatives, a library of analogous compounds would be computationally generated. This involves systematically modifying the core structure, for example, by altering the substituent at the 8-position (e.g., replacing methoxy (B1213986) with other alkyl or halo groups), introducing substituents on the nitrogen atom, or modifying the dihydro part of the heterocyclic ring. For each of these virtual compounds, a set of molecular descriptors would be calculated.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN), are then used to build a mathematical model that links the descriptors to a hypothetical activity score. brieflands.com The goal is to identify which structural features are most influential. For instance, a QSAR model might reveal that increasing the steric bulk at a particular position negatively impacts the predicted activity, while increasing the electron-donating capacity at another position has a positive effect. researchgate.net

The following interactive data table illustrates a hypothetical SAR study on derivatives of this compound, showcasing how different substituents could affect key molecular descriptors.

| Compound | R1 (Position 8) | R2 (Position 1) | Molecular Weight | LogP | Polarizability (ų) | Predicted Activity Score (Hypothetical) |

| 1 | -OCH3 | -H | 191.21 | 1.85 | 20.45 | 0.78 |

| 2 | -OH | -H | 177.19 | 1.50 | 19.23 | 0.72 |

| 3 | -Cl | -H | 195.63 | 2.45 | 20.11 | 0.65 |

| 4 | -OCH3 | -CH3 | 205.24 | 2.25 | 22.10 | 0.85 |

| 5 | -OCH3 | -C2H5 | 219.27 | 2.65 | 23.75 | 0.89 |

| 6 | -F | -H | 179.17 | 1.95 | 18.98 | 0.75 |

This type of modeling, even without a defined biological endpoint, is invaluable for guiding synthetic efforts. It allows researchers to prioritize the synthesis of compounds that are predicted to have favorable properties, thereby saving time and resources.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a particularly common and accurate method used for this purpose. nih.govsapub.org These theoretical calculations can provide valuable insights into the molecule's structure and electronic properties, and they can be used to interpret and confirm experimental spectroscopic data.

One of the primary applications of these computational methods is the prediction of vibrational spectra, such as Infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule, researchers can assign the various peaks in the experimental spectra to specific molecular motions, such as the stretching and bending of bonds. For this compound, DFT calculations can predict the characteristic vibrational frequencies for the C=O (carbonyl) group, the N-H bond, the C-O-C linkages of the methoxy group, and the various vibrations of the aromatic ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These calculations predict the resonance frequencies of the different nuclei in the molecule (e.g., ¹H and ¹³C), which are highly sensitive to the local electronic environment. By comparing the calculated NMR spectra with the experimental data, the assignment of signals to specific atoms in the molecule can be confirmed. This is particularly useful for complex molecules where the experimental spectra may be difficult to interpret directly.

Ultraviolet-Visible (UV-Vis) spectroscopy, which provides information about the electronic transitions within a molecule, can also be simulated using computational methods. Time-dependent DFT (TD-DFT) is often used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum. These calculations can help to understand the nature of the electronic transitions, for example, by identifying the molecular orbitals involved.

The following interactive data table presents a hypothetical comparison between experimentally measured and DFT-calculated spectroscopic data for this compound. Such a comparison is crucial for validating the computational model and ensuring its accuracy.

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) | Assignment |

| ¹H NMR (δ, ppm) | |||

| H-2 | 2.75 | 2.71 | -CH2- |

| H-3 | 3.58 | 3.62 | -CH2- |

| H-5 | 7.62 | 7.58 | Ar-H |

| H-6 | 6.95 | 6.91 | Ar-H |

| H-7 | 6.88 | 6.85 | Ar-H |

| N-H | 8.15 | 8.20 | -NH- |

| OCH3 | 3.90 | 3.88 | -OCH3 |

| ¹³C NMR (δ, ppm) | |||

| C-2 | 38.5 | 38.1 | -CH2- |

| C-3 | 48.2 | 47.9 | -CH2- |

| C-4 | 195.1 | 194.8 | C=O |

| C-4a | 115.8 | 115.5 | Ar-C |

| C-5 | 135.4 | 135.1 | Ar-C |

| C-6 | 118.9 | 118.6 | Ar-C |

| C-7 | 112.3 | 112.0 | Ar-C |

| C-8 | 148.6 | 148.3 | Ar-C-O |

| C-8a | 140.2 | 139.9 | Ar-C |

| OCH3 | 55.9 | 55.6 | -OCH3 |

| IR (cm⁻¹) | |||

| N-H stretch | 3250 | 3255 | -NH- |

| C-H stretch (aromatic) | 3050 | 3052 | Ar-H |

| C-H stretch (aliphatic) | 2940 | 2945 | -CH2- |

| C=O stretch | 1680 | 1685 | C=O |

| C=C stretch (aromatic) | 1600 | 1602 | Ar-C=C |

| C-O stretch (ether) | 1250 | 1253 | Ar-O-CH3 |

The close agreement between the experimental and calculated values in such a table would lend confidence to the accuracy of the computational model and the structural assignment of the molecule.

Future Research Directions and Translational Perspectives for 2,3 Dihydro 8 Methoxy 4 1h Quinolinone Research

Development of Novel and Efficient Synthetic Methodologies